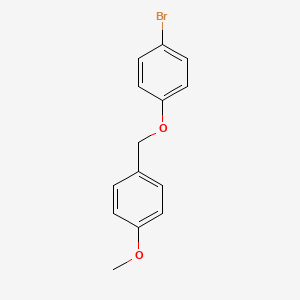

1-(4-Bromophenoxymethyl)-4-methoxybenzene

Übersicht

Beschreibung

1-(4-Bromophenoxymethyl)-4-methoxybenzene is a compound that can be associated with the family of brominated methoxybenzenes. These compounds are often used as intermediates in the synthesis of more complex molecules, such as polymers and light-emitting monomers. The presence of bromine and methoxy groups in these compounds provides reactive sites for further chemical transformations.

Synthesis Analysis

The synthesis of related brominated methoxybenzenes typically involves multi-step reactions starting from simpler aromatic compounds. For instance, 1,4-bis(bromomethyl)-2-(2'-ethylhexyloxy)-5-methoxybenzene, a related compound, is synthesized through a modified Gilch route, which yields higher molecular weights and narrower polydispersities for the resulting polymer MEH–PPV . Another example is the synthesis of a green light-emitting monomer, which is achieved by a Horner-Wittig-Emmons reaction starting from 1,4-dimethoxybenzene . These methods demonstrate the versatility of brominated methoxybenzenes as building blocks in organic synthesis.

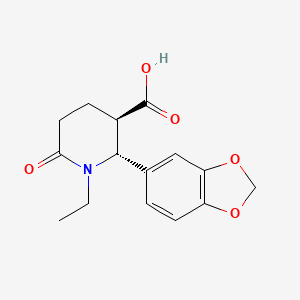

Molecular Structure Analysis

The molecular structure of brominated methoxybenzenes is characterized by the presence of a bromine atom attached to an aromatic ring, which is further substituted with methoxy groups. This structure is exemplified by 4-bromoselenoanisole, where the molecule is essentially planar, and the substituents are arranged in a specific geometric configuration . The molecular structure is crucial as it influences the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Brominated methoxybenzenes participate in various chemical reactions due to the presence of the bromine atom, which is a good leaving group, and the methoxy group, which can be manipulated through different chemical reactions. For example, the regioselective O-demethylation of aryl methyl ethers has been achieved with high yields, demonstrating the reactivity of the methoxy group . These reactions are essential for the further functionalization of the compound and its application in the synthesis of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated methoxybenzenes are influenced by their molecular structure. The introduction of bromine and methoxy groups can affect the compound's boiling point, solubility, and stability. For instance, the photoluminescent properties of 1,4-bis-(α-cyano-4-methoxystyryl)benzenes have been studied, revealing their potential use in light-emitting applications . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, also play a significant role in determining the material's properties, as seen in the crystal structure analysis of 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile .

Wissenschaftliche Forschungsanwendungen

Photovoltaic Performance in Polymer Solar Cells

The compound 2-methoxy-(5,8)-dihydronaphthyl-PCBM (MDN-PCBM), which includes a structure similar to 1-(4-Bromophenoxymethyl)-4-methoxybenzene, has been synthesized and evaluated for its application in polymer solar cells (PSCs). Its performance as an electron acceptor showed a higher power conversion efficiency and improved open circuit voltage and short-circuit current compared to PCBM-based devices, making it a promising material for high-performance PSCs (Jin et al., 2016).

Photosubstitution Reactions

Studies have shown that compounds similar to 1-(4-Bromophenoxymethyl)-4-methoxybenzene undergo photosubstitution with various nucleophiles, leading to different substituted methoxybenzenes. This reaction, particularly in acidic media, demonstrates the compound's potential in photochemical transformations (Nakamura et al., 1993).

Hydrogen Bonding and Thermochemical Properties

Methoxyphenols, which are structurally related to 1-(4-Bromophenoxymethyl)-4-methoxybenzene, form strong intermolecular and intramolecular hydrogen bonds in condensed matter. Thermochemical properties like vaporization, sublimation, and fusion enthalpies of these compounds have been extensively studied, providing insights into their potential applications in various scientific fields (Varfolomeev et al., 2010).

Catalyst in Epoxide Ring Opening

The compound 2,6-bis[2-(o-aminophenoxy)methyl]-4-bromo-1-methoxybenzene, related to 1-(4-Bromophenoxymethyl)-4-methoxybenzene, has been used as a catalyst for the ring opening of epoxides with elemental iodine and bromine. This catalysis occurs under neutral and mild conditions and can be applied even when sensitive functional groups are present, highlighting its versatility in organic synthesis (Niknam & Nasehi, 2002).

Antioxidant Activity in Marine Algae

Bromophenols isolated from marine red algae, structurally similar to 1-(4-Bromophenoxymethyl)-4-methoxybenzene, have shown significant antioxidant activity. These compounds, with their ability to scavenge free radicals, suggest potential applications in preventing oxidative deterioration of food and in health-related fields (Li et al., 2011).

Safety And Hazards

This involves discussing the compound’s toxicity, flammability, and environmental impact. Proper handling and disposal procedures are also typically mentioned.

Zukünftige Richtungen

This involves discussing potential future research directions involving the compound. This could include potential applications, modifications, or areas of study.

Eigenschaften

IUPAC Name |

1-bromo-4-[(4-methoxyphenyl)methoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-16-13-6-2-11(3-7-13)10-17-14-8-4-12(15)5-9-14/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGUTAYMMOCNID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenoxymethyl)-4-methoxybenzene | |

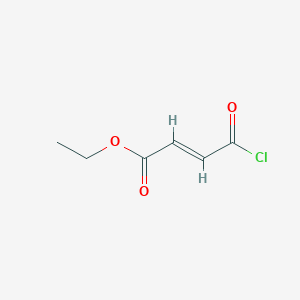

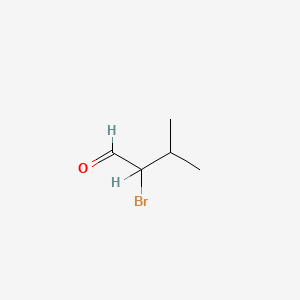

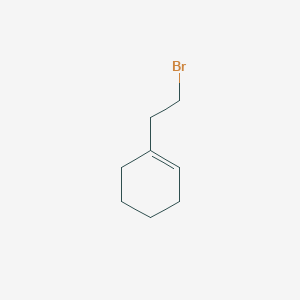

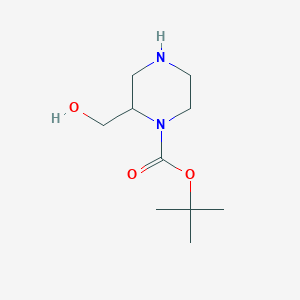

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1278970.png)